molecular formula C27H28N4O5S B1682589 Taprenepag isopropyl CAS No. 1005549-94-9

Taprenepag isopropyl

Katalognummer: B1682589
CAS-Nummer: 1005549-94-9
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: NVPXUFQLKWKBHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of taprenepag isopropyl involves multiple steps, starting from basic organic compounds. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified using techniques like crystallization and chromatography .

Analyse Chemischer Reaktionen

Pharmacokinetics and Metabolism

Following topical administration, taprenepag isopropyl is rapidly metabolized. The pharmacokinetics of its active metabolite, omidenepag (OMD), have been studied :

  • Absorption: OMD reaches maximum plasma concentration (CmaxC_{max}
    ) rapidly, approximately 10–15 minutes post-dose .

  • Distribution: Pharmacokinetic parameters were similar between Japanese and Caucasian subjects, with minor differences likely due to body weight. These differences decreased over 7 days of dosing and were not clinically meaningful .

  • Metabolism: this compound is converted to OMD via hydrolysis.

  • Elimination: OMD has a half-life (t1/2t_{1/2}
    ) of about 30 minutes, and there is no accumulation after repeated dosing .

Pharmacokinetic Parameters of Omidenepag (OMD) after Topical Administration of Omidenepag Isopropyl (OMDI)

ParameterDay 3Day 7
CmaxC_{max}
, pg/mL38.8 (15.1)37.5 (15.5)
TmaxT_{max}
, h0.226 (0.063)0.202 (0.081)
t1/2t_{1/2}
, h0.486 (0.044)0.491 (0.069)
AUC08hAUC_{0-8h}
, h·pg/mL24.3 (6.2)23.8 (6.1)
AUCinfAUC_{inf}
, h·pg/mL23.8 (6.1)23.4 (6.0)

Values are mean (SD).

Research Findings and Clinical Development

This compound reduces intraocular pressure (IOP) in primary open-angle glaucoma (POAG) and ocular hypertension . It is comparable to latanoprost 0.005% in reducing IOP, and its activity is additive to latanoprost 0.005% .

A phase 2 trial showed statistically significant IOP reductions with this compound compared to the vehicle. The combination of this compound and latanoprost showed greater IOP reduction than either drug alone .

Wissenschaftliche Forschungsanwendungen

Taprenepag Isopropyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an den EP2-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der in der Ziliarkörper und dem Trabekelwerk des Auges vorkommt. Nach der Bindung stimuliert es eine Erhöhung der intrazellulären cAMP-Spiegel, was zu einem verstärkten Abfluss des Kammerwassers über den Trabekel- und den Uveoskleralweg führt . Dieser Mechanismus trägt zur Senkung des Augeninnendrucks bei und macht ihn effektiv bei der Behandlung von Glaukom und okulärer Hypertonie .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig in seiner hohen Selektivität für den EP2-Rezeptor, was Nebeneffekte minimiert und sein therapeutisches Profil verbessert. Im Gegensatz zu einigen anderen Prostanoid-Rezeptor-Agonisten verursacht es keine Periorbitopathie, eine häufige Nebenwirkung, die mit Prostaglandin-Analoga verbunden ist .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Taprenepag isopropyl, also known as PF-04217329, is a selective agonist of the prostaglandin EP(2) receptor, primarily developed for the treatment of glaucoma and ocular hypertension. This compound has been evaluated in various clinical trials to assess its efficacy and safety profile. The following sections detail its biological activity, including mechanisms of action, clinical findings, and notable case studies.

This compound functions by selectively activating the EP(2) receptor, which plays a crucial role in regulating intraocular pressure (IOP). By stimulating this receptor, this compound enhances aqueous humor outflow from the eye, thereby reducing IOP. This mechanism is vital for managing conditions like primary open-angle glaucoma (POAG) and ocular hypertension.

Clinical Trials and Efficacy

Several clinical trials have evaluated the efficacy of this compound in reducing IOP. A notable Phase 2 randomized, dose-response trial demonstrated significant reductions in IOP across multiple dosage levels compared to vehicle control:

  • Study Design : The trial involved two stages:
    • Stage I : 67 subjects received varying doses (0.0025% to 0.03%) for 14 days.
    • Stage II : 250 subjects received either monotherapy or combination therapy with latanoprost for 28 days.

Results Summary

  • Stage I : All doses of this compound significantly reduced IOP compared to vehicle (p<0.01).
  • Stage II : The combination therapies resulted in greater IOP reductions than latanoprost alone, indicating an additive effect .

Adverse Events

While this compound shows promise in lowering IOP, some adverse events were reported:

  • In Stage I, 43.3% of subjects experienced treatment-emergent adverse events.
  • In Stage II, this figure rose to 63.2%, with symptoms including iritis and photophobia observed during the trials .

Case Studies

In vitro studies using human corneal epithelial and endothelial cells assessed the cytotoxicity and permeability of this compound:

  • Cell Viability : No significant toxicity was observed at concentrations up to 100 μM.
  • Histopathological Findings : In vivo studies on cynomolgus monkeys indicated a dose-related incidence of iritis and increased corneal thickness; however, these effects were reversible after discontinuation .

Data Table: Clinical Trial Findings

Study PhaseDosage RangeParticipantsIOP Reduction (Mean Change)Adverse Events (%)
Stage I0.0025% - 0.03%67Significant vs. vehicle43.3
Stage IIMonotherapy & Combination250Greater than latanoprost63.2

Eigenschaften

IUPAC Name

propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXUFQLKWKBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143384
Record name Taprenepag isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005549-94-9
Record name Taprenepag isopropyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005549949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taprenepag isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPRENEPAG ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81LDP7XIYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of isopropyl [3-({[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-phenoxy]acetate (0.28 g, 0.75 mmol), triethylamine (0.53 mL, 0.37 mmol) and pyridine-3-sulfonyl chloride (268 mg, 1.50 mmol) in dichloromethane (7 mL) was stirred at room temperature for 15 hours. The mixture was diluted with dichloromethane, and the combined organic layers were washed with water, brine and dried over MgSO4, filtered, and concentrated in vacuo. Purification by column chromatography (0-5% methanol in dichloromethane) afforded the desired product (180 mg, 69% based on the recovered amine starting material) as a pale yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.29 (d, J=5.56 Hz, 6H) 4.37 (s, 2H) 4.42 (s, 2H) 4.50 (s, 2H) 5.06-5.25 (m, 1H) 6.49 (s, 1H) 6.65-6.75 (m, 2H) 6.77-6.84 (m, 1H) 7.17-7.23 (m, J=8.59 Hz, 3H) 7.46 (dd, J=7.83, 4.80 Hz, 1H) 7.60 (d, J=8.34 Hz, 2H) 7.74 (s, 1H) 7.92 (s, 1H) 8.08 (d, J=7.83 Hz, 1H) 8.83 (d, J=4.29 Hz, 1H) 9.09 (s, 1H). LRMS m/z calcd. for C27H28N4O5S ([M+H]+): 520.2. Found: 521.2.
Name
isopropyl [3-({[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-phenoxy]acetate
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taprenepag isopropyl
Reactant of Route 2
Reactant of Route 2
Taprenepag isopropyl
Reactant of Route 3
Reactant of Route 3
Taprenepag isopropyl
Reactant of Route 4
Reactant of Route 4
Taprenepag isopropyl
Reactant of Route 5
Reactant of Route 5
Taprenepag isopropyl
Reactant of Route 6
Reactant of Route 6
Taprenepag isopropyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.